(1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine
CAS No.:
Cat. No.: VC17416076
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N3 |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | (1-butan-2-ylpyrazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C8H15N3/c1-3-7(2)11-6-8(4-9)5-10-11/h5-7H,3-4,9H2,1-2H3 |
| Standard InChI Key | QEOSQLWPGIKPSC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N1C=C(C=N1)CN |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
(1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine consists of a pyrazole core (C₃H₃N₂) substituted with a sec-butyl group (-CH(CH₂CH₃)CH₃) at the 1-position and a methanamine (-CH₂NH₂) moiety at the 4-position . The sec-butyl group introduces steric bulk, potentially influencing conformational stability and intermolecular interactions, while the primary amine enhances solubility and reactivity in polar solvents .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅N₃ | |
| Molecular Weight | 153.22 g/mol | |
| CAS Registry Number | 1248939-87-8 | |
| Hydrogen Bond Donors | 2 (amine group) | |
| Hydrogen Bond Acceptors | 3 (pyrazole N, amine N) |
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine typically involves multi-step protocols:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions.
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sec-Butyl Introduction: Alkylation of the pyrazole nitrogen using sec-butyl halides or via Mitsunobu reactions .
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Methanamine Functionalization: Reductive amination of a carbonyl intermediate or nucleophilic substitution of a halogenated precursor.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, ethanol, reflux | 65–75 |
| Alkylation | sec-Butyl bromide, K₂CO₃, DMF | 50–60 |
| Amine Installation | NH₃, NaBH₄, MeOH | 30–40 |
Yields remain suboptimal due to steric hindrance from the sec-butyl group and side reactions during amination.
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yields >95% purity . Characterization relies on ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry:
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¹H NMR (CDCl₃): δ 1.05 (d, 3H, CH₃), 1.45 (m, 2H, CH₂), 2.85 (m, 1H, CH), 3.60 (s, 2H, CH₂NH₂), 7.25 (s, 1H, pyrazole-H) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole).
Biological and Pharmacological Profiles
Mechanistic Insights
While direct studies on (1-(sec-Butyl)-1H-pyrazol-4-yl)methanamine are scarce, analogous pyrazole-amines exhibit:
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Enzyme Inhibition: Competitive binding to cyclooxygenase-2 (COX-2) and xanthine oxidase, reducing inflammatory mediators.
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
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CNS Modulation: Interaction with GABAₐ receptors, suggesting anxiolytic potential.
Preclinical Data
In vitro screens using structurally related compounds show:
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IC₅₀ = 12 µM against COX-2.
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MIC = 8 µg/mL against Staphylococcus aureus.
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LD₅₀ > 500 mg/kg in murine models, indicating low acute toxicity.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s amine group serves as a handle for derivatization into prodrugs or targeted therapies. Potential applications include:
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Analog synthesis for COX-2-selective inhibitors.
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Antibiotic Adjuvants: Synergistic use with β-lactams to overcome resistance.
Agrochemical Uses
Pyrazole derivatives are employed as herbicides and fungicides. The sec-butyl group may enhance lipid membrane penetration in plant pathogens.
Research Challenges and Future Directions
Knowledge Gaps
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Structure-Activity Relationships (SAR): Impact of sec-butyl stereochemistry on bioactivity .
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Metabolic Pathways: Hepatic clearance mechanisms and metabolite identification.
Synthetic Optimization
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